1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Overview
Description
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is a pharmaceutical intermediate . It is a compound with the molecular formula C24H32BNO7 and a molecular weight of 457.3.
Synthesis Analysis
Pinacol boronic esters, such as 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is represented by the formula C24H32BNO7. More detailed structural information may be available in specific research publications or databases.Physical And Chemical Properties Analysis
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is slightly soluble in water . More detailed physical and chemical properties may be available in specific research publications or databases.Scientific Research Applications
Improved Synthesis Techniques
- Research has focused on improving the synthesis of boronic acid pinacol esters, such as the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which is used in Suzuki couplings. These improved synthesis methods offer higher yields and better stability, which is crucial for their application in chemical synthesis (Mullens, 2009).
Analytical Challenges and Strategies
- Analyzing highly reactive pinacolboronate esters poses unique challenges due to their facile hydrolysis. Innovative analytical strategies have been developed to stabilize these compounds for purity analysis, which is essential for their use in the synthesis of development compounds (Zhong et al., 2012).
Applications in Polymer Synthesis
- Boronic acid pinacol esters are instrumental in the synthesis of π-conjugated polymers with specific end functionalities through Suzuki-Miyaura coupling polymerization. This has implications for the development of materials with novel electronic properties (Nojima et al., 2016).
Metal-Free Borylation Methods
- Metal- and additive-free methods for the borylation of haloarenes to boronic acids and esters have been developed, which are more environmentally friendly and reduce the need for metal catalyst removal, a significant advantage in drug discovery and material science applications (Mfuh et al., 2017).
Enantioselective Synthesis
- Research into the rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters has provided new pathways for the synthesis of compounds with chiral centers, which is of great importance in the pharmaceutical industry (Gallego & Sarpong, 2012).
Safety And Hazards
Specific safety and hazard information for 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester was not found in the retrieved sources. General guidelines suggest ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . The compound should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .
properties
IUPAC Name |
1-O-tert-butyl 2-O-[(4-methoxyphenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO7/c1-22(2,3)31-21(28)26-14-17(25-32-23(4,5)24(6,7)33-25)13-19(26)20(27)30-15-16-9-11-18(29-8)12-10-16/h9-14H,15H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFSAVYRBYGACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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